molecular formula C18H14FN5O2 B2985996 N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207002-95-6

N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

Cat. No.: B2985996
CAS No.: 1207002-95-6
M. Wt: 351.341
InChI Key: VULIMPQIJZZGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-c]quinazolinone core, a 7-methyl substituent, and a 3-fluorophenyl acetamide side chain. This structure combines nitrogen-rich heterocyclic systems with fluorinated aromatic moieties, a design strategy commonly employed to enhance metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2/c1-11-4-2-7-14-16(11)20-10-23-17(14)22-24(18(23)26)9-15(25)21-13-6-3-5-12(19)8-13/h2-8,10H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULIMPQIJZZGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group and the 7-methyl substituent plays a crucial role in modulating its pharmacological profile.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116, HeLa, and MCF-7 .

CompoundCell LineIC50 (μM)
16HCT-1162.44
16HepG26.29
37HeLa34
46MCF-759

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibiting Topo II leads to DNA damage and subsequent apoptosis in cancer cells . The presence of specific substituents can enhance binding affinity to DNA, thereby increasing efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazoloquinazoline scaffold significantly influence biological activity. For example:

  • Trifluoromethyl groups enhance cytotoxicity by improving lipophilicity and facilitating cellular uptake.
  • Amino substitutions have been shown to affect binding interactions with DNA, where larger aliphatic amines generally decrease activity due to steric hindrance .

Case Studies

  • Cytotoxic Activity Against HCT-116 : In a study evaluating various derivatives, compound 16 demonstrated remarkable cytotoxicity with an IC50 value of 2.44 μM against HCT-116 cells. This was attributed to its ability to intercalate into DNA and inhibit Topo II effectively .
  • Metabolic Stability : Compounds were also assessed for metabolic stability using human liver microsomes. The results indicated that certain structural modifications could enhance metabolic stability while retaining cytotoxic potency .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

(a) Triazolo[4,3-c]quinazolinone vs. Quinazolinone Analogues

The triazoloquinazolinone core distinguishes the target compound from simpler quinazolinone derivatives. In contrast, the triazolo fusion in the target compound may confer improved enzymatic resistance or altered receptor interactions, though specific pharmacological data remain unreported in the provided evidence.

(b) Triazolo[4,3-c]pyrimidinone Analogues

highlights structurally related triazolo[4,3-c]pyrimidinone derivatives:

  • N-(4-fluorophenyl)-2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide (Mol. Wt. 420.45)
  • N-(3,4-difluorophenyl)-2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide (Mol. Wt. 438.44)

These compounds share the triazolo-pyrimidinone core but differ in fluorophenyl substitution (mono- vs. di-fluoro) and aniline side chains.

Substituent Effects

(a) Fluorophenyl vs. Dimethylphenyl Groups

The target compound’s 3-fluorophenyl group contrasts with the 2,5-dimethylphenyl substituent in N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide (). Fluorination typically enhances lipophilicity and bioavailability, whereas methyl groups may sterically hinder binding.

(b) Chlorophenyl and Thioether Analogues

Compounds like N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, Yield: 61%) feature thioether linkages and chlorophenyl groups, which may alter redox properties or cytotoxicity profiles compared to the target compound’s acetamide bridge .

Pharmacological Potential

  • Anti-inflammatory Activity: Quinazolinone-acetamide hybrids demonstrate moderate anti-inflammatory effects, with ethylamino-substituted variants outperforming Diclofenac in efficacy .
  • Anticancer Activity: Quinazolinone derivatives targeting TACE (TNF-α converting enzyme) show promise against MDA-MB-231 cancer cells . The triazoloquinazolinone core in the target compound could exhibit similar or enhanced mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.